Cas no 2639427-34-0 (2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride)

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
- 1H-Pyrazole-1-ethanesulfonyl fluoride, 3-formyl-
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- インチ: 1S/C6H7FN2O3S/c7-13(11,12)4-3-9-2-1-6(5-10)8-9/h1-2,5H,3-4H2
- InChIKey: BSEFPCGYNWEHNC-UHFFFAOYSA-N
- ほほえんだ: N1(CCS(F)(=O)=O)C=CC(C=O)=N1
じっけんとくせい
- 密度みつど: 1.50±0.1 g/cm3(Predicted)
- ふってん: 396.3±22.0 °C(Predicted)
- 酸性度係数(pKa): -0.50±0.10(Predicted)
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27126227-0.5g |
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride |
2639427-34-0 | 95.0% | 0.5g |
$847.0 | 2025-03-20 | |
Enamine | EN300-27126227-2.5g |
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride |
2639427-34-0 | 95.0% | 2.5g |
$2127.0 | 2025-03-20 | |
Enamine | EN300-27126227-10.0g |
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride |
2639427-34-0 | 95.0% | 10.0g |
$4667.0 | 2025-03-20 | |
Enamine | EN300-27126227-0.25g |
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride |
2639427-34-0 | 95.0% | 0.25g |
$538.0 | 2025-03-20 | |
1PlusChem | 1P0285EH-50mg |
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride |
2639427-34-0 | 95% | 50mg |
$363.00 | 2024-05-08 | |
Aaron | AR0285MT-50mg |
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride |
2639427-34-0 | 95% | 50mg |
$372.00 | 2025-02-15 | |
Enamine | EN300-27126227-1.0g |
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride |
2639427-34-0 | 95.0% | 1.0g |
$1086.0 | 2025-03-20 | |
1PlusChem | 1P0285EH-100mg |
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride |
2639427-34-0 | 95% | 100mg |
$527.00 | 2024-05-08 | |
1PlusChem | 1P0285EH-500mg |
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride |
2639427-34-0 | 95% | 500mg |
$1109.00 | 2024-05-08 | |
Aaron | AR0285MT-500mg |
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride |
2639427-34-0 | 95% | 500mg |
$1190.00 | 2025-02-15 |
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluorideに関する追加情報
Introduction to 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (CAS No. 2639427-34-0)
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (CAS No. 2639427-34-0) is a novel and highly versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of new therapeutic agents and as a synthetic intermediate in organic synthesis.
The molecular structure of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride consists of a pyrazole ring linked to a sulfonyl fluoride group via an ethylene bridge. The presence of the formyl group on the pyrazole ring adds reactivity and functional versatility, making this compound an attractive candidate for further chemical modifications and derivatizations.
Recent studies have highlighted the importance of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride in the development of new drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key intermediate in the synthesis of potent inhibitors of protein kinases, which are crucial targets in cancer therapy. The sulfonyl fluoride group is particularly noteworthy for its ability to form covalent bonds with cysteine residues, thereby enhancing the selectivity and efficacy of the resulting inhibitors.
In addition to its role in drug discovery, 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride has also been explored for its potential in the development of imaging agents. Research conducted at the University of California, Los Angeles (UCLA) has shown that this compound can be used to create highly sensitive and specific probes for detecting biomarkers associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The formyl group on the pyrazole ring facilitates conjugation with various reporter molecules, enabling precise targeting and visualization of disease-related proteins.
The synthetic accessibility of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is another factor contributing to its widespread use in research. A recent publication in Organic Letters described an efficient and scalable synthetic route for this compound, starting from readily available starting materials. This method involves a series of well-established reactions, including nucleophilic substitution, formylation, and sulfonylation steps, making it amenable to large-scale production.
The physicochemical properties of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride have also been extensively characterized. It is a solid at room temperature with a melting point of approximately 75°C. The compound exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various chemical reactions and biological assays.
In terms of safety and handling, it is important to note that while 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is not classified as a hazardous material, it should be handled with care due to its reactivity. Standard laboratory safety protocols should be followed when working with this compound to ensure the well-being of researchers and laboratory personnel.
The future prospects for 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride are promising. Ongoing research continues to uncover new applications and derivatives of this compound, further solidifying its importance in the field of medicinal chemistry. As more studies are conducted, it is likely that additional therapeutic targets and mechanisms will be identified, leading to the development of novel drugs with improved efficacy and safety profiles.
In conclusion, 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (CAS No. 2639427-34-0) represents a valuable addition to the toolkit of chemists and pharmaceutical researchers. Its unique structural features, synthetic accessibility, and diverse applications make it a compelling candidate for further exploration and development in various scientific disciplines.
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